molecular formula C15H20BFO4 B14038905 3-Ethoxy-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

3-Ethoxy-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B14038905
M. Wt: 294.13 g/mol
InChI Key: CFHBGLJDAUMPIM-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with ethoxy, fluoro, and dioxaborolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:

    Borylation Reaction:

    Fluorination and Ethoxylation: The fluorine and ethoxy groups are introduced through selective halogenation and subsequent substitution reactions.

    Formylation: The aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions.

    Suzuki-Miyaura Coupling: The dioxaborolan group is particularly useful in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

    Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives.

    Suzuki-Miyaura Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic cycles, particularly in Suzuki-Miyaura coupling reactions.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

Suzuki-Miyaura Coupling Mechanism:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

    Transmetalation: The dioxaborolan group transfers the aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Molecular Targets and Pathways:

    Palladium Catalysts: The compound interacts with palladium catalysts to facilitate the coupling reaction.

    Aryl Halides: The aryl halide substrates are the primary targets in the coupling reaction.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness:

  • Functional Groups: The combination of ethoxy, fluoro, and dioxaborolan groups in 3-Ethoxy-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde provides unique reactivity and versatility in organic synthesis.
  • Applications: Its specific structure makes it particularly suitable for Suzuki-Miyaura coupling reactions, offering advantages in the synthesis of biaryl compounds.

Properties

Molecular Formula

C15H20BFO4

Molecular Weight

294.13 g/mol

IUPAC Name

3-ethoxy-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C15H20BFO4/c1-6-19-12-8-7-11(10(9-18)13(12)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3

InChI Key

CFHBGLJDAUMPIM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC)F)C=O

Origin of Product

United States

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